molecular formula C36H27N3O5S B393691 ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE

Cat. No.: B393691
M. Wt: 613.7g/mol
InChI Key: FZMPGKILGGPPJO-COEJQBHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, oxo, and phenoxy groups

Preparation Methods

The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyridine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine core.

    Functionalization: The core structure is then functionalized with various groups such as amino, cyano, and phenoxy groups through a series of reactions including nucleophilic substitution, condensation, and oxidation.

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to convert certain functional groups such as cyano to amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-amino-8-cyano-3-oxo-2-(3-phenoxybenzylidene)-7-(3-phenoxyphenyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can be compared with similar compounds such as:

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.

    Other Thiazolopyridine Derivatives: Various derivatives of thiazolopyridine with different substituents can be compared to highlight the unique properties of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(3-PHENOXYPHENYL)-2-[(3-PHENOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C36H27N3O5S

Molecular Weight

613.7g/mol

IUPAC Name

ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(3-phenoxyphenyl)-2-[(3-phenoxyphenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C36H27N3O5S/c1-2-42-36(41)32-31(24-12-10-18-28(21-24)44-26-15-7-4-8-16-26)29(22-37)35-39(33(32)38)34(40)30(45-35)20-23-11-9-17-27(19-23)43-25-13-5-3-6-14-25/h3-21,31H,2,38H2,1H3/b30-20-

InChI Key

FZMPGKILGGPPJO-COEJQBHMSA-N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)SC(=CC5=CC(=CC=C5)OC6=CC=CC=C6)C2=O)N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)S/C(=C\C5=CC(=CC=C5)OC6=CC=CC=C6)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C#N)SC(=CC5=CC(=CC=C5)OC6=CC=CC=C6)C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.